6-氨基-1-乙基-3-丙基尿嘧啶

描述

Synthesis Analysis

The synthesis of 3-substituted 6-aminouracils, including derivatives like 6-Amino-1-ethyl-3-propyluracil, involves reactions of tris(trimethylsilyl)6-aminouracil with various alkyl and arylalkyl halides, facilitated by catalysts such as AlCl3 or iodine for regiospecific modifications. This method offers a general approach to accessing various 3-substituted 6-aminouracils (Müller, 1991).

Molecular Structure Analysis

The molecular structure of 6-Amino-1-ethyl-3-propyluracil derivatives can be analyzed through techniques such as X-ray crystallography and chiral HPLC determinations. These methods confirm the stereochemical integrities of key intermediates and provide insights into the arrangement and configuration of the substituents on the uracil backbone, contributing to understanding their interaction potentials and stability (Tucci et al., 2003).

Chemical Reactions and Properties

6-Amino-1-ethyl-3-propyluracil participates in various chemical reactions due to its reactive sites, including the amino group and the substituents on the pyrimidine ring. Its reactivity with aldehydes under FeCl3·6H2O catalysis in water, for instance, leads to the efficient synthesis of 5-alkyl/arylidenebarbituric acids. This domino reaction illustrates the compound's utility in synthesizing other biologically relevant molecules under mild conditions (Kalita, Mecadon, & Deka, 2014).

科学研究应用

抗菌和抗肿瘤应用

6-氨基-1-乙基-3-丙基尿嘧啶及其衍生物在药物化学领域表现出显著的潜力,特别是在抗菌和抗肿瘤活性方面。已经研究了取代的6-苯胺尿嘧啶的合成,用于对革兰氏阳性细菌DNA聚合酶IIIC的强效和选择性抑制,这是革兰氏阳性细菌染色体DNA复制所必需的酶。这些化合物在体外显示出对葡萄球菌、链球菌和肠球菌的良好活性,其中最有效的衍生物在纳摩尔浓度下抑制聚合酶IIIC酶,并显示出约4 µg/ml的抗菌MIC值(Kuhl et al., 2005)。此外,从6-氨基-1-苄基尿嘧啶合成的新型吡啶并[2,3-d]嘧啶、黄嘌呤和卢马嗪衍生物已经评估了它们的抗肿瘤活性,其中一些对肺癌A549细胞系显示出有希望的抗癌活性,并具有作为化疗药物的潜力(El-Kalyoubi & Agili, 2020)。

抗氧化性质

对尿嘧啶衍生物的抗氧化性质的探索导致了尿嘧啶衍生物与氨基酸的共轭物的合成,这些共轭物显示出增强的抗自由基(抗氧化)活性。这包括将氨基酸片段连接到N3-(2-羟基乙基)-6-甲基尿嘧啶上,显示出指定活性的增强值,与初始的6-甲基尿嘧啶相比,从而突显了它们进一步研究的潜力(Khazimullina & Gimadieva, 2023)。

材料科学应用

在材料科学领域,6-氨基尿嘧啶已被用于与环氧乙烷和碳酸乙烯反应,以产生含有1,3-嘧啶环的聚醚醇。这些聚醚醇已经分析了它们的物理性质和热稳定性,表明在聚合物科学中具有潜在应用。例如,从6-氨基尿嘧啶和碳酸乙烯获得的聚醚醇被用作聚醚醇组分,以生产具有改善热稳定性的聚氨酯泡沫,突显了该化合物在生物医学应用之外的多功能性(Chmiel-Szukiewicz, 2013)。

安全和危害

The safety data sheet for 6-Amino-1-ethyl-3-propyluracil indicates that it is harmful if swallowed9. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed9.

未来方向

6-Amino-1-ethyl-3-propyluracil is an intermediate in the synthesis of a series of new substituted Xanthines which have high affinity and selectivity for the human adenosine A2B receptors4. This suggests potential future directions in the development of drugs targeting these receptors.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.

属性

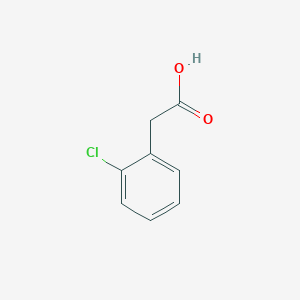

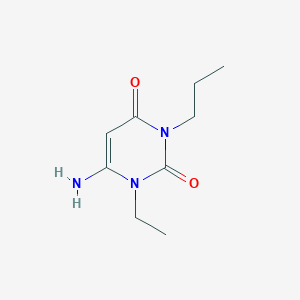

IUPAC Name |

6-amino-1-ethyl-3-propylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSQTTRYMSZAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=C(N(C1=O)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20981605 | |

| Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-ethyl-3-propyluracil | |

CAS RN |

63981-31-7, 72361-28-5 | |

| Record name | 6-Amino-1-ethyl-3-propyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63981-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil, 6-amino-1-ethyl-3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 6-amino-3-ethyl-1-propyl- mixed with 6-amino-1-ethyl-3-propyluracil (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63981-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。